

Spectroscopic Data of Heteroclitin D: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin **D** is a dibenzocyclooctadiene lignan isolated from Kadsura heteroclita (Schisandraceae), a plant with a history of use in traditional medicine. Lignans from this genus have attracted significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the spectroscopic data for **Heteroclitin D**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols are provided to facilitate the replication of these findings and to aid in the structural elucidation of related natural products.

Spectroscopic Data

The structural elucidation of **Heteroclitin D** was accomplished through the comprehensive analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from NMR, MS, and IR analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra of **Heteroclitin D** were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of **Heteroclitin D** (500 MHz, CDCl₃)



Position	δ (ppm)	Multiplicity	J (Hz)
1-OCH ₃	3.89	S	
2-OCH₃	3.86	S	_
3-OCH₃	3.82	S	_
4	6.55	S	
6α	2.50	dd	13.5, 5.0
6β	2.22	dd	13.5, 11.0
7	1.85	m	
7-CH₃	0.98	d	7.0
8	1.85	m	
8-CH₃	0.75	d	7.0
10	6.48	S	
11-OCH₃	3.69	S	_
12, 13-OCH ₂ O-	5.92	S	_
1'	-	-	-
2'	-	-	-
3'	6.13	qq	7.0, 1.5
4'	1.88	dq	7.0, 1.5
5'	1.83	dq	7.0, 1.5

Table 2: ¹³C NMR Data of **Heteroclitin D** (125 MHz, CDCl₃)



Position	δ (ppm)	Position	δ (ppm)
1	151.8	10	102.6
2	140.9	11	151.2
3	151.5	12	136.2
4	106.1	13	134.5
5	133.5	14	124.7
6	39.8	1-OCH₃	60.8
7	42.1	2-OCH₃	60.9
8	33.4	3-ОСН₃	56.0
9	126.8	11-OCH₃	61.1
7-CH₃	16.2	12, 13-OCH ₂ O-	101.1
8-CH₃	12.5	1'	167.8
2'	127.9	_	
3'	138.2	_	
4'	14.5	_	
5'	12.1	_	

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of **Heteroclitin D**.

Table 3: Mass Spectrometry Data of Heteroclitin D

lon	m/z [M+H]+	Molecular Formula
Calculated	483.2070	C27H31O8
Found	483.2065	C27H30O8



Infrared (IR) Spectroscopy Data

The IR spectrum of **Heteroclitin D** was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Table 4: Infrared (IR) Spectroscopy Data of Heteroclitin D

Wavenumber (cm ^{−1})	Functional Group Assignment
3448	O-H stretching (trace water)
2962, 2924, 2854	C-H stretching (aliphatic)
1715	C=O stretching (ester)
1636	C=C stretching (aromatic)
1504, 1462	Aromatic ring vibrations
1246, 1126, 1038	C-O stretching

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of **Heteroclitin D**.

Isolation of Heteroclitin D

- Extraction: The dried and powdered stems of Kadsura heteroclita were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which showed promising activity in preliminary screenings, was selected for further purification.
- Chromatography: The ethyl acetate fraction was subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions containing lignans were identified by thin-layer chromatography (TLC).



 Purification: The lignan-rich fractions were further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative highperformance liquid chromatography (HPLC) to yield pure **Heteroclitin D**.

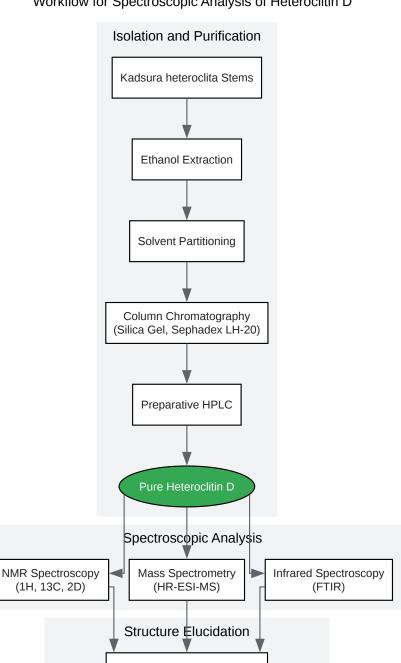
Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AVANCE-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent peak. Standard pulse sequences were used for 1D and 2D NMR experiments (COSY, HSQC, HMBC).
- Mass Spectrometry: High-resolution mass spectra were obtained on an Agilent 6210 TOF LC/MS system using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and infused directly into the ion source.
- Infrared Spectroscopy: The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using the KBr pellet method. The sample was finely ground with KBr powder and pressed into a thin pellet for analysis.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Heteroclitin D**.





Workflow for Spectroscopic Analysis of Heteroclitin D

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Spectroscopic Data Analysis

Structure Determination of Heteroclitin D

Caption: Workflow for the isolation and structural elucidation of **Heteroclitin D**.



Conclusion

This technical guide provides a detailed summary of the spectroscopic data for **Heteroclitin D**, a bioactive lignan from Kadsura heteroclita. The presented NMR, MS, and IR data, along with the detailed experimental protocols, serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. The comprehensive characterization of **Heteroclitin D** will aid in its further investigation for potential therapeutic applications and contribute to the broader understanding of the chemistry of dibenzocyclooctadiene lignans.

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